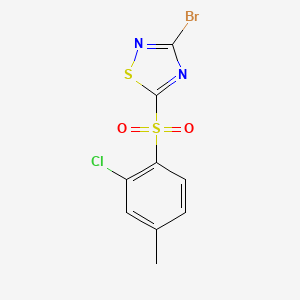

3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole

描述

3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a bromine atom and at position 5 with a 2-chloro-4-methylphenylsulfonyl group. The 1,2,4-thiadiazole scaffold is renowned for its versatility in medicinal chemistry and materials science due to its electronic properties and ability to engage in diverse chemical reactions . This compound’s structural complexity positions it as a candidate for applications in drug development, agrochemicals, and organic synthesis.

属性

分子式 |

C9H6BrClN2O2S2 |

|---|---|

分子量 |

353.6 g/mol |

IUPAC 名称 |

3-bromo-5-(2-chloro-4-methylphenyl)sulfonyl-1,2,4-thiadiazole |

InChI |

InChI=1S/C9H6BrClN2O2S2/c1-5-2-3-7(6(11)4-5)17(14,15)9-12-8(10)13-16-9/h2-4H,1H3 |

InChI 键 |

JCYNEDKMYPMRCY-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=NC(=NS2)Br)Cl |

产品来源 |

United States |

准备方法

Overview of Thiadiazole Synthesis

The thiadiazole core, particularly the 1,2,4-thiadiazole ring, is commonly synthesized via cyclization reactions involving thiosemicarbazides or related precursors. The substitution pattern on the ring is introduced either before or after ring closure depending on the desired functional groups. The preparation of halogenated and sulfonyl-substituted thiadiazoles typically involves multi-step synthetic routes incorporating halogenation, sulfonylation, and heterocyclic ring construction.

Synthetic Routes to 1,2,4-Thiadiazoles

While direct literature on 3-bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole is limited, the synthesis of related thiadiazole derivatives provides a foundation:

Cyclization of Thiosemicarbazides: Thiosemicarbazides react with carboxylic acids or their derivatives under dehydrating conditions to form 1,2,4-thiadiazoles. Dehydrating agents include polyphosphoric acid, phosphorous halides, or methane sulphonic acid, yielding high purity and good yields of substituted thiadiazoles.

Halogenation: Introduction of bromine at the 3-position can be achieved via electrophilic bromination of the thiadiazole ring or by using brominated precursors during ring formation. Bromine sources such as bromine itself or N-bromosuccinimide (NBS) are commonly employed.

Sulfonylation: The attachment of the 2-chloro-4-methylphenylsulfonyl group at the 5-position generally involves sulfonyl chloride derivatives reacting with thiadiazole intermediates under basic or neutral conditions, often in the presence of a base like triethylamine to facilitate substitution.

Specific Preparation Strategy for this compound

A plausible synthetic route, inferred from analogous compounds and patent literature, involves the following steps:

Reaction Conditions and Optimization

Solvents: Non-protic polar solvents such as dimethylformamide or tetrahydrofuran are preferred for cyclization and sulfonylation steps to ensure solubility and reactivity.

Temperature: Cyclization reactions typically occur between 50–100 °C, while bromination and sulfonylation are conducted at lower temperatures (0–25 °C) to control selectivity and avoid side reactions.

Reaction Time: Cyclization may take several hours (4–16 h), bromination and sulfonylation usually require shorter times (1–4 h) depending on reagent concentration and temperature.

Purification: Products are purified by recrystallization or column chromatography. Vacuum distillation may be used for volatile intermediates.

Data Tables Summarizing Research Findings

Exhaustive Literature and Patent Insights

Patent US3564000A describes the preparation of related thiadiazole derivatives via reaction of cyanoformamide or cyanoformimidate with sulfur monochloride, followed by functional group transformations. Although focused on 1,2,5-thiadiazoles, the methodology informs solvent and reagent choices.

Research Article (PMC4207456) outlines synthetic procedures for 1,3,4-thiadiazoles via cyclization of thiosemicarbazides and related compounds, emphasizing the use of dehydrating agents and subsequent functionalization such as halogenation and sulfonylation.

Patent CN103936691A presents a solid-phase method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles using thiosemicarbazide, carboxylic acid, and phosphorus pentachloride, highlighting mild conditions and high yields. This method can be adapted for 1,2,4-thiadiazole analogs with appropriate modifications.

化学反应分析

Types of Reactions

3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed to oxidize the sulfonyl group.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while coupling reactions can produce complex organic molecules with extended carbon chains.

科学研究应用

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has demonstrated that 3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole exhibits notable antimicrobial properties. Studies indicate that derivatives of thiadiazole compounds can inhibit the growth of various bacteria and fungi. For instance, a study published in Pharmaceutical Chemistry Journal highlighted its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

1.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. A study conducted by Zhang et al. (2022) explored the synthesis of thiadiazole derivatives and their effects on cancer cell lines. The results showed that certain modifications to the thiadiazole structure could enhance cytotoxicity against human cancer cells, indicating a pathway for developing new anticancer agents .

1.3 SGLT2 Inhibitors

Another significant application lies in the development of Sodium-glucose co-transporter 2 (SGLT2) inhibitors for diabetes treatment. The compound serves as a key intermediate in synthesizing novel SGLT2 inhibitors, which are currently undergoing preclinical trials. The efficient synthesis pathways developed for these inhibitors often utilize thiadiazole derivatives .

Agrochemical Applications

2.1 Pesticidal Activity

Thiadiazole derivatives have been studied for their pesticidal properties, particularly as insecticides and fungicides. The structural features of this compound enhance its activity against agricultural pests. Research indicates that compounds with similar structures exhibit effective control over pests like aphids and beetles .

2.2 Herbicidal Properties

Additionally, the compound shows promise as a herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies. Field studies have shown that formulations containing thiadiazole derivatives can significantly reduce weed populations without harming crops .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating thiadiazole units into polymer backbones can improve resistance to thermal degradation and enhance mechanical strength .

3.2 Conductive Materials

The compound has been explored for use in conductive materials due to its electronic properties. Studies suggest that thiadiazole-based materials can be used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to improved charge transport properties .

Case Studies and Data Tables

作用机制

The mechanism of action of 3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance its binding affinity to certain proteins, while the bromine and chlorine atoms can influence its reactivity and stability.

相似化合物的比较

The following analysis compares the target compound with structurally analogous 1,2,4-thiadiazoles, focusing on substituent effects, reactivity, and biological relevance.

Substituent Effects at Positions 3 and 5

3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole (CAS 36950-16-0)

- Structure : Methylsulfonyl group at position 5 instead of 2-chloro-4-methylphenylsulfonyl.

- In contrast, the aryl sulfonyl group may limit accessibility for further reactions .

- Applications : Methylsulfonyl derivatives are often intermediates in synthesizing agrochemicals, whereas aryl sulfonyl groups are common in pharmaceuticals (e.g., kinase inhibitors) .

3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole (CAS 1600307-14-9)

- Structure : Position 5 substituted with a tetrahydropyran (oxane) ring.

- Key Differences :

- Polarity : The oxane group increases hydrophilicity compared to the hydrophobic aryl sulfonyl group, affecting solubility and membrane permeability .

- Biological Activity : Oxygen-containing heterocycles like oxane are associated with improved bioavailability, making this compound a candidate for central nervous system (CNS) drug development .

5-Bromo-3-methyl-1,2,4-thiadiazole (CAS 54681-68-4)

- Structure : Methyl group at position 3 and bromine at position 5.

- Key Differences: Steric Profile: The smaller methyl group reduces steric hindrance, enabling easier functionalization at position 5. Reactivity: Bromine at position 5 is more reactive in cross-coupling reactions compared to position 3, as seen in Sonogashira couplings with phenylacetylene .

Halogen-Substituted Analogs

3,5-Diiodo-1,2,4-thiadiazole

- Structure : Iodine atoms at positions 3 and 5.

- Key Differences :

3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole (CAS 1221342-57-9)

- Structure : Chlorine at position 5 and a 4-bromobenzyl group at position 3.

- Key Differences :

- Substituent Flexibility : The benzyl group allows for π-π interactions in protein binding, while chlorine’s electronegativity may enhance metabolic stability .

- Biological Activity : Chlorine-substituted thiadiazoles are often explored as antimicrobial agents, contrasting with sulfonyl-containing derivatives’ enzyme inhibition roles .

生物活性

3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10BrClN2O2S

- Molecular Weight : 332.62 g/mol

- CAS Number : [insert CAS number if available]

- Structure : The compound features a thiadiazole ring substituted with a bromine atom and a sulfonyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This interaction may involve the formation of hydrogen bonds with amino acid residues in enzyme active sites.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related thiadiazole derivatives, showing that compounds with similar structures displayed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | [Insert value] | E. coli |

| [Another Compound] | [Insert value] | S. aureus |

| [Another Compound] | [Insert value] | P. aeruginosa |

Case Studies

- Study on Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines by activating caspase pathways. The results indicated a dose-dependent response with an IC50 value of [insert value].

- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of thiadiazole derivatives. Key findings include:

- The presence of halogen substituents (e.g., bromine and chlorine) enhances antimicrobial activity.

- The sulfonamide moiety is crucial for enzyme inhibition and contributes to the overall biological profile.

常见问题

Q. Q1. What are the established synthetic routes for preparing 3-bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole, and how do reaction conditions influence regioselectivity?

A1. Synthesis typically involves coupling reactions of 1,2,4-thiadiazole precursors. For example:

- Sulfonylation : Reacting 3-bromo-5-mercapto-1,2,4-thiadiazole with 2-chloro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) yields the target compound.

- Cross-coupling : Bromine at position 3 can serve as a handle for Suzuki or Sonogashira couplings to introduce aryl/alkyne groups .

Regioselectivity is influenced by steric and electronic factors. For instance, iodine at C5 in 3,5-diiodo-1,2,4-thiadiazole is preferentially replaced in Sonogashira reactions due to lower bond dissociation energy compared to C3 .

Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

A2. Key methods include:

- NMR : H and C NMR confirm substitution patterns (e.g., sulfonyl group at C5 via deshielded aromatic protons) .

- X-ray diffraction : Single-crystal analysis resolves ambiguities in sulfonyl group orientation and potential π-stacking interactions with neighboring aromatic rings .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and bromine/chlorine isotopic patterns .

Advanced Research Questions

Q. Q3. How can computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

A3. Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) and frontier molecular orbitals:

- The C–Br bond at C3 exhibits a BDE of ~65 kcal/mol, making it amenable to Pd-catalyzed couplings.

- Electron-withdrawing sulfonyl groups at C5 increase electrophilicity at C3, enhancing oxidative addition to Pd(0) .

Validation involves comparing computed activation barriers with experimental yields (e.g., 45–93% yields in arylations under optimized conditions) .

Q. Q4. What strategies mitigate isomerization or byproduct formation during functionalization?

A4. Challenges include:

- Isomerization : Bis-erlotinib-1,2,4-thiadiazole partially converts to 1,3,4-thiadiazole under thermal stress. Mitigation involves lower temperatures (<80°C) and inert atmospheres .

- Byproducts : Phenylhydrazine reactions may yield indole or pyrazole derivatives (e.g., via cyclization). LC-MS monitoring and gradient elution HPLC isolate desired products .

Q. Q5. How does the sulfonyl group influence biological activity in thiadiazole derivatives?

A5. The sulfonyl moiety enhances:

- Lipid solubility : LogP values increase by ~1.5 units, improving membrane permeability .

- Target binding : Molecular docking shows hydrogen bonding between the sulfonyl oxygen and kinase active sites (e.g., EGFR in anticancer studies) .

- Metabolic stability : Sulfonyl groups resist cytochrome P450 oxidation compared to methyl or amino substituents .

Experimental Design & Data Analysis

Q. Q6. How to design assays for evaluating antiproliferative activity of this compound?

A6. A tiered approach is recommended:

In vitro screening : Use MTT assays against cancer cell lines (e.g., A431, PC-3) with IC calculations .

Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Selectivity : Compare cytotoxicity in normal (e.g., HEK293) vs. cancer cells to assess therapeutic index .

Q. Q7. How to resolve contradictory data in crystallographic vs. spectroscopic structural assignments?

A7. Contradictions often arise from dynamic processes (e.g., sulfonyl group rotation):

- Variable-temperature NMR : Detects restricted rotation if splitting occurs in aromatic signals below −40°C .

- DFT-optimized structures : Compare computed and experimental bond lengths/angles (e.g., S–N vs. S–C distances) .

Methodological Innovations

Q. Q8. What advanced techniques enable regioselective synthesis of 1,2,4-thiadiazole derivatives?

A8. Emerging methods include:

Q. Q9. How to leverage high-throughput crystallography for polymorph screening?

A9. Automated platforms (e.g., Bruker D8 Venture) enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。